Methyl 2,2-difluoro-4-hydroxybutanoate Methyl 2,2-difluoro-4-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.: 108781-46-0
VCID: VC14296682
InChI: InChI=1S/C5H8F2O3/c1-10-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3
SMILES:
Molecular Formula: C5H8F2O3
Molecular Weight: 154.11 g/mol

Methyl 2,2-difluoro-4-hydroxybutanoate

CAS No.: 108781-46-0

Cat. No.: VC14296682

Molecular Formula: C5H8F2O3

Molecular Weight: 154.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,2-difluoro-4-hydroxybutanoate - 108781-46-0

Specification

CAS No. 108781-46-0
Molecular Formula C5H8F2O3
Molecular Weight 154.11 g/mol
IUPAC Name methyl 2,2-difluoro-4-hydroxybutanoate
Standard InChI InChI=1S/C5H8F2O3/c1-10-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3
Standard InChI Key YZBFAHWDZPMVNV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCO)(F)F

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

Methyl 2,2-difluoro-4-hydroxybutanoate features a four-carbon chain with a methyl ester at C1, two fluorine atoms at C2, and a hydroxyl group at C4. This arrangement creates a stereoelectronic environment that influences reactivity and intermolecular interactions. The SMILES notation, COC(=O)C(F)(F)CCO\text{COC(=O)C(F)(F)CCO}, and InChIKey ZNHMVDKEPIKBLM-UHFFFAOYSA-N\text{ZNHMVDKEPIKBLM-UHFFFAOYSA-N}, confirm the substituent positions and stereochemistry .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts of this compound, such as [M+H]+[\text{M+H}]^+ (132.2 Ų) and [M+Na]+[\text{M+Na}]^+ (138.9 Ų), provide insights into its gas-phase ion mobility, which is critical for mass spectrometry applications. The molecular weight (154.112 g/mol) and exact mass (154.044 Da) align with theoretical calculations, while the polar surface area (46.53 Ų) suggests moderate solubility in polar solvents .

Synthesis and Manufacturing Approaches

Purification Strategies

Post-synthesis purification often involves azeotropic distillation with solvents like toluene to remove water, as demonstrated in related esterifications . For methyl 2,2-difluoro-4-hydroxybutanoate, this method could isolate the product with high purity (>98%), though optimization would be necessary to account for fluorine’s impact on boiling points and solvent interactions.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

  • The ester group (COOCH3\text{COOCH}_3) is susceptible to hydrolysis under acidic or basic conditions.

  • The hydroxyl group at C4 may participate in hydrogen bonding, enhancing solubility in protic solvents.

  • Fluorine atoms at C2 increase electronegativity, potentially stabilizing adjacent carbocations or transition states in substitution reactions .

Applications in Pharmaceutical and Industrial Contexts

Pharmaceutical Intermediate

Fluorinated compounds are prized in drug discovery for their ability to modulate bioavailability and metabolic stability. Methyl 2,2-difluoro-4-hydroxybutanoate could serve as a precursor for:

  • Antiviral Agents: Fluorine’s electronegativity enhances binding affinity to viral proteases.

  • Anticancer Drugs: Difluorinated motifs are common in kinase inhibitors, where they improve target selectivity .

Agrochemistry

In agrochemicals, fluorinated esters are used to synthesize herbicides and pesticides with enhanced environmental persistence. The compound’s ester group facilitates hydrolysis to active acids in soil, enabling controlled release mechanisms .

Comparative Analysis with Structural Analogs

The table below contrasts methyl 2,2-difluoro-4-hydroxybutanoate with related compounds, highlighting structural and functional distinctions:

Compound NameMolecular FormulaKey FeaturesUnique Attributes
Methyl 4-hydroxybutanoateC5H10O3\text{C}_5\text{H}_{10}\text{O}_3Hydroxyl at C4, no fluorineLower steric hindrance, higher reactivity
Methyl 2-fluoro-4-hydroxybutanoateC5H9FO3\text{C}_5\text{H}_9\text{FO}_3Single fluorine at C2Reduced electronic effects vs. difluoro
Methyl 3,3-difluoropropanoateC4H6F2O2\text{C}_4\text{H}_6\text{F}_2\text{O}_2Shorter carbon chain, difluoro at C3Altered chain length impacts applications

The difluoro substitution in methyl 2,2-difluoro-4-hydroxybutanoate confers distinct electronic and steric properties, making it more reactive than monofluoro analogs and better suited for applications requiring robust intermediates .

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems to improve yield in fluorination steps.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Environmental Impact Studies: Assessing degradation pathways and ecotoxicity.

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